2,5-dichloro-N-(1-cyano-2-phenylethyl)benzamide
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Overview
Description
2,5-dichloro-N-(1-cyano-2-phenylethyl)benzamide is an organic compound with a complex structure that includes two chlorine atoms, a cyano group, and a phenylethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(1-cyano-2-phenylethyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 1-cyano-2-phenylethylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(1-cyano-2-phenylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenylethyl group can undergo oxidation to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with substituted nucleophiles in place of chlorine atoms.
Reduction: Amines derived from the reduction of the cyano group.
Oxidation: Carboxylic acids or ketones derived from the oxidation of the phenylethyl group.
Scientific Research Applications
2,5-dichloro-N-(1-cyano-2-phenylethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(1-cyano-2-phenylethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and phenylethyl moiety can play crucial roles in binding to the active site of enzymes or receptors, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzamide: Lacks the cyano and phenylethyl groups, making it less complex and potentially less active in biological systems.
N-(2-cyano-2-phenylethyl)benzamide: Similar structure but without the chlorine atoms, which may affect its reactivity and biological activity.
2,5-dichloro-N-(2-phenylethyl)benzamide: Lacks the cyano group, which can significantly alter its chemical properties and applications.
Uniqueness
2,5-dichloro-N-(1-cyano-2-phenylethyl)benzamide is unique due to the presence of both chlorine atoms and the cyano group, which can influence its reactivity and potential applications in various fields. The combination of these functional groups makes it a versatile compound for synthetic and research purposes.
Properties
IUPAC Name |
2,5-dichloro-N-(1-cyano-2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c17-12-6-7-15(18)14(9-12)16(21)20-13(10-19)8-11-4-2-1-3-5-11/h1-7,9,13H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCDAYAMTCNKPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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